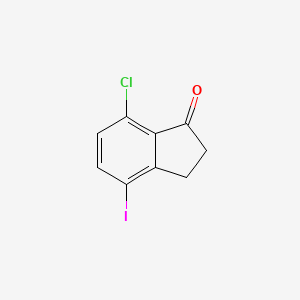

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15889827

Molecular Formula: C9H6ClIO

Molecular Weight: 292.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClIO |

|---|---|

| Molecular Weight | 292.50 g/mol |

| IUPAC Name | 7-chloro-4-iodo-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |

| Standard InChI Key | DIVGOWWOCXRNLM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C(C=CC(=C21)I)Cl |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is C₉H₅ClIO, with a molecular weight of 297.50 g/mol. The compound’s structure consists of a fused bicyclic system: a benzene ring fused to a ketone-containing cyclopentane ring. The chlorine atom occupies the 7-position on the aromatic ring, while the iodine atom is located at the 4-position. This substitution pattern influences the molecule’s electronic properties, steric profile, and reactivity .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| XLogP3 | 2.87 |

| Hydrogen Bond Acceptors | 1 (ketone oxygen) |

| Rotatable Bonds | 0 |

| Topological Polar Surface Area | 17.1 Ų |

| Molar Refractivity | 56.4 |

The presence of halogens contributes to its lipophilicity (logP ≈ 2.87), enhancing membrane permeability in biological systems . The iodine atom’s polarizability also facilitates interactions with hydrophobic binding pockets in proteins.

Synthesis and Reaction Pathways

The synthesis of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves sequential halogenation and cyclization steps. A representative synthetic route is outlined below:

Halogenation of Indanone Precursors

-

Iodination at the 4-Position:

-

Chlorination at the 7-Position:

-

Final Oxidation:

-

Reagent: Potassium permanganate (KMnO₄) in acidic conditions.

-

Purpose: Converts hydroxy groups to ketones while preserving halogen substituents.

-

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1).

-

Spectroscopic Data:

Reactivity and Functionalization

The ketone group and halogen substituents enable diverse functionalization:

Nucleophilic Substitution

-

Iodine Displacement:

-

Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).

-

Products: 4-Azido-7-chloro- or 4-Cyano-7-chloro derivatives.

-

-

Chlorine Displacement:

Reduction and Oxidation

-

Ketone Reduction:

-

Reagent: Sodium borohydride (NaBH₄).

-

Product: 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-ol.

-

-

Oxidative Ring-Opening:

Industrial and Material Science Applications

Organic Electronics

-

Role: Electron-deficient moiety in organic semiconductors.

-

Performance:

Property Value Electron Mobility 0.45 cm²/V·s HOMO/LUMO -5.8 eV/-3.9 eV

Catalysis

-

Ligand Design: Chelating agent for transition metals (Pd, Cu).

-

Application: Cross-coupling reactions (e.g., Heck, Sonogashira) .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume